A Technical Guide to 2-(2-Fluorophenyl)piperidine: Synthesis, Characterization, and Applications
A Technical Guide to 2-(2-Fluorophenyl)piperidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-(2-Fluorophenyl)piperidine, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, validated synthetic routes, analytical characterization, and its role as a precursor in the development of therapeutic agents.
Core Chemical Identity and Physicochemical Properties
2-(2-Fluorophenyl)piperidine is a substituted piperidine derivative where a 2-fluorophenyl group is attached to the second carbon of the piperidine ring. The strategic placement of the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.[1][2] The primary CAS Number for the racemic compound is 383128-41-4 .[3] It is important to note that various salts and enantiomeric forms will have different CAS numbers.[4]
Key physicochemical data for the parent compound are summarized below:
| Property | Value | Source(s) |
| CAS Number | 383128-41-4 | [3] |
| Molecular Formula | C₁₁H₁₄FN | [3] |
| Molecular Weight | 179.234 g/mol | [3][5] |
| Appearance | Colorless to light-colored liquid | [3][5] |
| Boiling Point | ~240 - 260 °C (estimated) | [5] |
| Density | ~1.1 - 1.2 g/cm³ (estimated) | [5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform); sparingly soluble in water. | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 2-arylpiperidines is a well-established field in organic chemistry. A common and robust method involves the reaction of a suitable pyridine precursor with an organometallic reagent, followed by reduction of the resulting intermediate.
Rationale: This approach is favored for its high convergence and reliability. The Grignard reaction provides a powerful method for carbon-carbon bond formation, while the subsequent reduction of the heterocyclic ring is typically efficient.
Experimental Protocol: Grignard Reaction and Catalytic Hydrogenation
Step 1: Formation of 2-(2-Fluorophenyl)pyridine This intermediate is typically formed via a Suzuki or Stille coupling of 2-chloropyridine with 2-fluorophenylboronic acid or the corresponding stannane, respectively.
Step 2: Reduction of the Pyridine Ring The most common method for reducing the pyridine ring to a piperidine is catalytic hydrogenation.
-
Reaction: 2-(2-Fluorophenyl)pyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst: A heterogeneous catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst) is added.
-
Conditions: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or similar hydrogenation apparatus at room temperature until hydrogen uptake ceases.
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified, often by distillation or chromatography, to yield 2-(2-Fluorophenyl)piperidine.
The workflow for this synthetic approach is illustrated below.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized 2-(2-Fluorophenyl)piperidine, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where orthogonal methods confirm the structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: Expect characteristic signals for the aromatic protons (with coupling patterns influenced by the fluorine atom), and the aliphatic protons of the piperidine ring. The proton at C2, adjacent to the phenyl ring, will typically appear as a distinct multiplet.[6][7]
-
¹³C NMR: The spectrum will show distinct signals for the fluorinated and non-fluorinated aromatic carbons, along with the five unique carbons of the piperidine ring.[6][7]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z corresponding to 179.23.[6]
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as C-H bonds (aromatic and aliphatic), C=C bonds (aromatic), the C-N bond of the amine, and the C-F bond.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
The logical flow for quality control is depicted in the following diagram.
Applications in Medicinal Chemistry
The piperidine nucleus is one of the most prevalent N-heterocycles found in pharmaceuticals.[8][9] The introduction of a fluorophenyl group modifies the scaffold's properties, often enhancing its metabolic stability and receptor binding affinity.[1][2]
-
CNS Agents: Substituted phenylpiperidines are foundational structures for a wide range of centrally acting agents. They are used as key intermediates in the synthesis of compounds targeting dopamine transporters (DAT) and serotonin transporters (SERT), which are relevant for treating conditions like depression and addiction.[10][11]
-
Antitumor Agents: The fluorophenylpiperidine moiety has been incorporated into novel compounds investigated for their anticancer properties.[9][12] These derivatives can be designed to interact with specific biological targets within cancer cells.
-
General Scaffolding: Due to its conformational flexibility and basic nitrogen atom, the piperidine ring is an excellent scaffold for building molecular complexity.[13] The 2-(2-fluorophenyl) derivative serves as a starting point for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety, Handling, and Storage
As with all laboratory chemicals, 2-(2-Fluorophenyl)piperidine and its derivatives must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from analogous piperidine compounds provide essential guidance.[14][15]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16][17] Avoid breathing vapors or mists and prevent contact with skin and eyes.[15][18]
-
Hazards: Phenylpiperidine derivatives are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[16][17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][18] Store away from incompatible materials such as strong oxidizing agents.
References
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Carl ROTH. 2-(2-Fluorophenyl)piperidine hydrochloride, 1 g, CAS No. 1185010-62-1 | Research Chemicals | Biochemicals. [Link]
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Pipzine Chemicals. (S)-2-(2-Fluorophenyl)piperidine. [Link]
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Chemsigma. (R)-2-(4-FLUOROPHENYL)PIPERIDINE [1187468-22-9]. [Link]
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PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) -. [Link]
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ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
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ResearchGate. Synthesis of compounds starting from 2-fluorophenyl piperazine. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. [Link]
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ResearchGate. Biological Active Fluorobenzoates of Piperidine Range. [Link]
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PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF. [Link]
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Chemsrc. 4-(4-Fluorophenyl)piperidine | CAS#:37656-48-7. [Link]
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